molecular formula C18H11N3O5S B2767712 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide CAS No. 477294-99-8

3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide

Cat. No.: B2767712
CAS No.: 477294-99-8
M. Wt: 381.36
InChI Key: KQXUEBUVFPMPPH-UHFFFAOYSA-N
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Description

3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is a complex organic compound that features both benzofuran and benzo[b]thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Scientific Research Applications

3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, which are then further functionalized . The initial step involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, yielding 3-aminobenzo[b]thiophenes in high yields .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for scalability and cost-effectiveness, often employing catalysts and reagents that are readily available and environmentally benign.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and electrophiles such as halogens for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, which can be further derivatized to produce a variety of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzofuran-2-carboxamide
  • N-phenylbenzo[b]thiophene-2-carboxamide

Uniqueness

3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is unique due to its dual aromatic ring structure, which imparts distinct electronic and steric properties. This dual structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O5S/c19-17(22)16-15(11-3-1-2-4-12(11)26-16)20-18(23)14-8-9-7-10(21(24)25)5-6-13(9)27-14/h1-8H,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXUEBUVFPMPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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